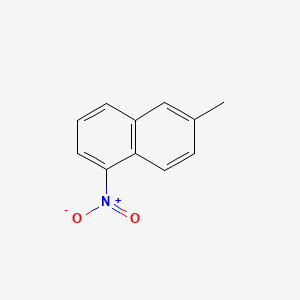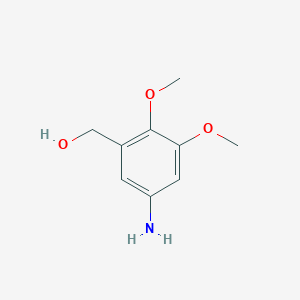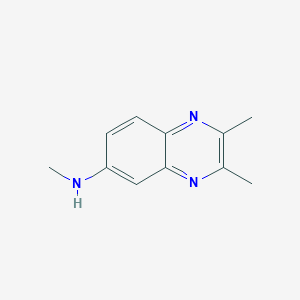
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-méthyl-5-vinyl-1H-pyrazole-3-carboxylate d'éthyle est un composé chimique de formule moléculaire C9H12N2O2. Il appartient à la classe des pyrazoles, qui sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-méthyl-5-vinyl-1H-pyrazole-3-carboxylate d'éthyle implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la cyclisation d'hydrazones avec des esters α,β-insaturés en présence d'une base. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme l'éthylate de sodium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés par lots à grande échelle ou en continu. Le choix de la méthode dépend de facteurs tels que le rendement, la pureté et la rentabilité. L'optimisation des paramètres réactionnels, y compris la température, la pression et le temps de réaction, est cruciale pour garantir une efficacité et une évolutivité élevées .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-méthyl-5-vinyl-1H-pyrazole-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent produire différents pyrazoles substitués.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels sur le cycle pyrazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides pyrazole-3-carboxyliques, tandis que les réactions de substitution peuvent produire une variété de pyrazoles fonctionnalisés .
Applications de la recherche scientifique
Le 1-méthyl-5-vinyl-1H-pyrazole-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Industrie : Il est utilisé dans la production de produits agrochimiques et pharmaceutiques
Mécanisme d'action
Le mécanisme d'action du 1-méthyl-5-vinyl-1H-pyrazole-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les voies biologiques. Le mécanisme exact dépend de l'application spécifique et de la molécule cible .
Applications De Recherche Scientifique
Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Composés similaires
1-méthyl-5-vinyl-1H-pyrazole-3-carboxylate d'éthyle : Structure similaire mais avec des substituants différents.
Acide 1-éthyl-3-méthyl-1H-pyrazole-5-carboxylique : Autre dérivé de pyrazole avec des groupes fonctionnels distincts.
Acide 1-éthyl-5-méthyl-1H-pyrazole-3-carboxylique : Différent par la position du groupe méthyle.
Unicité
Le 1-méthyl-5-vinyl-1H-pyrazole-3-carboxylate d'éthyle est unique en raison de son groupe vinyle, qui confère une réactivité distincte et un potentiel de fonctionnalisation supplémentaire. Cela en fait un intermédiaire précieux en synthèse organique et un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
ethyl 5-ethenyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h4,6H,1,5H2,2-3H3 |
Clé InChI |
ILXCKQQFILNXMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)



![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)




![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)


